molecular formula C11H14O3 B3328821 Methyl 2-hydroxy-3-isopropylbenzoate CAS No. 52159-64-5

Methyl 2-hydroxy-3-isopropylbenzoate

Cat. No.: B3328821
CAS No.: 52159-64-5
M. Wt: 194.23 g/mol
InChI Key: TZJOTDHMGVBGRS-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-isopropylbenzoate: is an organic compound with the molecular formula C11H14O3 . It is a derivative of benzoic acid, featuring a hydroxyl group (-OH) and an isopropyl group (-CH(CH3)2) attached to the benzene ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: this compound can be synthesized through the esterification of 2-hydroxy-3-isopropylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

  • Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 2-hydroxybenzoic acid with propylene to introduce the isopropyl group, followed by esterification with methanol.

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the reaction.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid, 2-hydroxy-3-isopropylbenzoic acid.

  • Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, resulting in the formation of 2-hydroxy-3-isopropylbenzene.

  • Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the isopropyl group can direct incoming electrophiles to the ortho and para positions on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

  • Substitution: Electrophilic substitution reactions typically require strong acids like aluminum chloride (AlCl3) as catalysts.

Major Products Formed:

  • Oxidation: 2-hydroxy-3-isopropylbenzoic acid

  • Reduction: 2-hydroxy-3-isopropylbenzene

  • Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Methyl 2-hydroxy-3-isopropylbenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities. Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-3-isopropylbenzoate exerts its effects depends on its specific application. For example, in antioxidant applications, it may donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells. The molecular targets and pathways involved can vary, but often include enzymes and receptors that are part of cellular signaling processes.

Comparison with Similar Compounds

  • Methyl 2-hydroxybenzoate (Salicylic acid methyl ester): Similar structure but lacks the isopropyl group.

  • Methyl 3-hydroxybenzoate (Methyl salicylate): Similar structure but with a different position of the hydroxyl group.

  • Methyl 2-hydroxy-4-isopropylbenzoate: Similar but with the isopropyl group at a different position on the benzene ring.

Uniqueness: Methyl 2-hydroxy-3-isopropylbenzoate is unique due to the specific arrangement of its hydroxyl and isopropyl groups, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-hydroxy-3-propan-2-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7(2)8-5-4-6-9(10(8)12)11(13)14-3/h4-7,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJOTDHMGVBGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy-3-isopropylbenzoic acid (4.5 g, 25 mmol) in MeOH (75 mL) is added 10 drops of sulfuric acid and the mixture is heated in an oil bath at 45° C. for 18 h. Extra sulfuric acid (10 drops) is added and the mixture is heated again at 60° C. for 18 h. Solvent is evaporated under reduced pressure and the residue is dissolved in EtOAc. The organic phase is then washed with saturated NaHCO3 (4×), water (1×) and brine and is dried with Na2SO4 and MgSO4, and concentrated. The residue is purified by flash column chromatography to give the title compound as an oil.
Quantity
4.5 g
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reactant
Reaction Step One
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75 mL
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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